[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol
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Overview
Description
[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol: is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound features a furan ring substituted with a methanol group and an amino-methylphenyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups are introduced through substitution reactions, often using reagents like methyl iodide and ammonia.
Methanol Group Addition: The methanol group is added via a hydroxymethylation reaction, typically using formaldehyde and a reducing agent.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and pH during the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the amino group to an amine or the furan ring to a tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide are employed.
Major Products:
Oxidation: Formation of [5-(5-Carboxy-2-methylphenyl)furan-2-yl]methanol.
Reduction: Formation of [5-(5-Amino-2-methylphenyl)tetrahydrofuran-2-yl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe in proteomics research.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
- Used in drug discovery and development processes .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins .
Mechanism of Action
The mechanism of action of [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol: is similar to compounds like [5-(5-Amino-2-methylphenyl)furan-2-yl]ethanol and [5-(5-Amino-2-methylphenyl)furan-2-yl]propane.
Uniqueness:
- The presence of the methanol group in this compound provides unique reactivity and properties compared to its ethanol and propane analogs.
- The specific substitution pattern on the furan ring and the amino-methylphenyl group confer distinct chemical and biological activities .
Properties
IUPAC Name |
[5-(5-amino-2-methylphenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-2-3-9(13)6-11(8)12-5-4-10(7-14)15-12/h2-6,14H,7,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKRLPWHLBGVCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC=C(O2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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